Cas no 19436-07-8 (Gibbane-1-carboxylicacid, 10-formyl-1,4a-dimethyl-8-methylene-, (1a,4aa,4bb,10b)-)
19436-07-8 structure
Product Name:Gibbane-1-carboxylicacid, 10-formyl-1,4a-dimethyl-8-methylene-, (1a,4aa,4bb,10b)-
Numéro CAS:19436-07-8
Le MF:C20H28O3
Mégawatts:316.434526443481
CID:174843
PubChem ID:193542
Update Time:2025-04-19
Gibbane-1-carboxylicacid, 10-formyl-1,4a-dimethyl-8-methylene-, (1a,4aa,4bb,10b)- Propriétés chimiques et physiques
Nom et identifiant
-
- Gibbane-1-carboxylicacid, 10-formyl-1,4a-dimethyl-8-methylene-, (1a,4aa,4bb,10b)-
- gibberellin A12 aldehyde
- (1alpha,4aalpha,4bbeta,10beta)-10-formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
- (1alpha,4aalpha,4bbeta,7beta,10beta)-10-formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
- Gibbane-1-carboxylic acid, 10-formyl-1,4a-dimethyl-8-methylene-, (1alpha,4aalpha,4bbeta,10beta)-
- Gibberellin-A-12-aldehyde
- GA12ald
- (1R,4aS,4bS,7R,9aR,10S,10aS)-10-formyl-1,4a-dimethyl-8-methylenedodecahydro-1H-7,9a-methanobenzo[a]azulene-1-carboxylic acid
- 19436-07-8
- (2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid
- 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
- (1R,2S,4R,8S,9S,12R)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid
- (1R,2S,4R,8S,9S,12R)-2-ormyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid
- CHEBI:181385
- C06093
- DTXSID00941166
- Q27098143
- (1R,2S,3S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid
- 10beta-formyl-1beta,4a-dimethyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha-carboxylic acid
- (1alpha,4aalpha,4bbeta,10beta)-10-formyl-1,4a-dimethyl-8-methylenegibbane-1-carboxylic acid
- (1R,2S,3S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-4-carboxylic acid
- (1alpha,4aalpha,4bbeta,10beta)-10-formyl-1,4a-dimethyl-8-methylene-gibbane-1-carboxylic acid
- CHEBI:15610
- Gibberellin A12 7-aldehyde
- GA12-aldehyde
- EX-A7057
- (1R,2S,3S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-4-carboxylic acid 10beta-formyl-1beta,4a-dimethyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha-carboxylic acid
- LMPR0104170040
- SCHEMBL5557371
-
- Piscine à noyau: 1S/C20H28O3/c1-12-9-20-10-13(12)5-6-15(20)18(2)7-4-8-19(3,17(22)23)16(18)14(20)11-21/h11,13-16H,1,4-10H2,2-3H3,(H,22,23)/t13?,14-,15-,16-,18-,19+,20?/m0/s1
- La clé Inchi: ZCTUNYRXJKLWPY-DZRLGSOUSA-N
- Sourire: O=C[C@H]1[C@@H]2[C@@](C(=O)O)(C)CCC[C@@]2(C)[C@@H]2CCC3C(=C)CC21C3
Propriétés calculées
- Qualité précise: 316.204
- Masse isotopique unique: 316.204
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 2
- Complexité: 596
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.8
- Surface topologique des pôles: 54.4Ų
Propriétés expérimentales
- Dense: 1.16
- Point d'ébullition: 454.7°Cat760mmHg
- Point d'éclair: 242.9°C
- Indice de réfraction: 1.558
Gibbane-1-carboxylicacid, 10-formyl-1,4a-dimethyl-8-methylene-, (1a,4aa,4bb,10b)- Littérature connexe
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1. Studies in terpenoid biosynthesis. Part IX. The sequence of oxidation on ring B in kaurene–gibberellin biosynthesisJ. R. Hanson,J. Hawker,A. F. White J. Chem. Soc. Perkin Trans. 1 1972 1892
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James R. Hanson Nat. Prod. Rep. 2011 28 1755
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